

# Menin-MLL Inhibitors: A Comparative Efficacy Guide in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |
|----------------------|------------------------|-----------|--|--|--|
| Compound Name:       | Menin-MLL inhibitor-25 |           |  |  |  |
| Cat. No.:            | B12381092              | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Menin-Mixed Lineage Leukemia (MLL) inhibitors in patient-derived xenograft (PDX) models of acute leukemia. The data presented herein is collated from publicly available research to facilitate an objective evaluation of these emerging targeted therapies.

### Introduction to Menin-MLL Inhibition

The interaction between the protein menin and the N-terminal portion of MLL (KMT2A) is a critical driver of leukemogenesis in cancers harboring MLL gene rearrangements or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[3][4] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy to reverse this oncogenic program.[1] This guide focuses on the in vivo efficacy of several such inhibitors in clinically relevant PDX models.

# Comparative Efficacy in MLL-Rearranged and NPM1-Mutated Leukemia PDX Models

The following tables summarize the in vivo efficacy of various Menin-MLL inhibitors in patient-derived xenograft models of MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute



myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

## Table 1: Efficacy of VTP50469 (SNDX-50469) in MLL-r Leukemia PDX Models



| PDX Model                                           | Leukemia<br>Type | MLL Fusion                        | Treatment<br>Schedule                                    | Key<br>Efficacy<br>Outcomes                                                                                                                                | Reference |
|-----------------------------------------------------|------------------|-----------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| MLL-r AML<br>PDXs                                   | AML              | Various                           | 120 mg/kg,<br>oral, daily for<br>28 days                 | Significant reduction of human CD45+ cells in peripheral blood; increased CD11b expression (differentiatio n marker); 5-fold decrease in MEIS1 expression. | [5]       |
| MLL-r ALL<br>PDXs                                   | ALL              | MLL-AFF1,<br>MLL-GAS7,<br>MLL-ENL | 120 mg/kg,<br>oral gavage,<br>twice daily for<br>28 days | Maintained Complete Responses (MCRs) in 6 of 8 PDXs; significant reduction in bone marrow leukemia infiltration in 6 of 7 evaluable PDXs.                  | [6]       |
| MLL-r ALL<br>PDXs (MLL-<br>1, 3, 5, 6, 7,<br>8, 14) | ALL              | Various                           | 120 mg/kg,<br>oral, for 28<br>days                       | Extended survival in 6 out of 7 PDXs; significant reductions in                                                                                            | [5]       |



|                    |       |         |               | bone marrow and spleen leukemia infiltration in 5 out of 7 PDXs.                                |
|--------------------|-------|---------|---------------|-------------------------------------------------------------------------------------------------|
| MLL-r B-ALL<br>PDX | B-ALL | MLL-AF4 | Not specified | Almost complete eradication of leukemia cells in bone [5] marrow, peripheral blood, and spleen. |

Table 2: Efficacy of MI-3454 in MLL-r and NPM1c Leukemia PDX Models



| PDX Model | Leukemia<br>Type | Genetic<br>Alteration    | Treatment<br>Schedule              | Key<br>Efficacy<br>Outcomes                                   | Reference |
|-----------|------------------|--------------------------|------------------------------------|---------------------------------------------------------------|-----------|
| MLL-1532  | AML              | MLL-p300                 | 100 mg/kg,<br>oral, twice<br>daily | Induced complete remission; significantly prolonged survival. | [2][7][8] |
| MLL-449   | Leukemia         | MLL<br>rearrangeme<br>nt | 100 mg/kg,<br>oral, twice<br>daily | Blocked leukemia progression and prolonged survival.          | [7]       |
| NPM1-3055 | AML              | NPM1<br>mutation         | 100 mg/kg,<br>oral, twice<br>daily | Induced<br>complete<br>remission.                             | [7]       |

Table 3: Efficacy of Other Investigational Menin-MLL Inhibitors in Leukemia PDX and CDX Models



| Inhibitor          | Model<br>Type                      | Leukemia<br>Type | Genetic<br>Alteration          | Treatmen<br>t<br>Schedule                                       | Key<br>Efficacy<br>Outcome<br>s                                   | Referenc<br>e |
|--------------------|------------------------------------|------------------|--------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------|---------------|
| DSP-5336           | PDX                                | Leukemia         | MLL-AF4<br>or NPM1<br>mutation | Oral, twice<br>daily for 28<br>days                             | Induced complete remission and significantl y prolonged survival. | [9]           |
| MI-463 &<br>MI-503 | Xenograft<br>(MV4;11<br>cell line) | AML              | MLL-AF4                        | Intraperiton eal injection, once daily                          | Reduced<br>tumor<br>burden and<br>improved<br>survival.           | [10]          |
| DS-<br>1594a·HCl   | PDX<br>(AM7577)                    | AML              | Not<br>specified               | 25, 50,<br>100, and<br>200 mg/kg,<br>oral, daily<br>for 35 days | Dose-dependent reduction in tumor burden and increased survival.  | [11]          |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Menin-MLL signaling pathway and a generalized experimental workflow for evaluating inhibitor efficacy in PDX models.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.upenn.edu]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.syndax.com [cms.syndax.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Menin-MLL Inhibitors: A Comparative Efficacy Guide in Patient-Derived Xenografts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381092#menin-mll-inhibitor-25-efficacy-in-patient-derived-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com